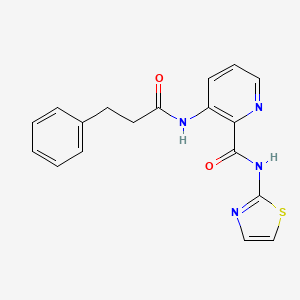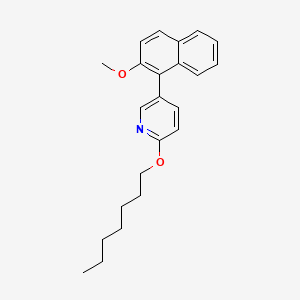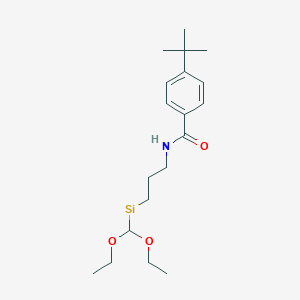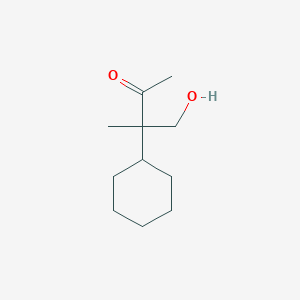
2,2-Diiodo-2H-2lambda~4~,1,3-benzoselenadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diiodo-2H-2lambda~4~,1,3-benzoselenadiazole is a chemical compound that belongs to the family of benzoselenadiazoles. These compounds are characterized by the presence of selenium and nitrogen atoms within a benzene ring structure. The unique properties of this compound make it an interesting subject for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diiodo-2H-2lambda~4~,1,3-benzoselenadiazole typically involves the iodination of 2,1,3-benzoselenadiazole. This process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction is usually performed in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Diiodo-2H-2lambda~4~,1,3-benzoselenadiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The selenium atom can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction reactions can lead to various selenium-containing compounds .
Aplicaciones Científicas De Investigación
2,2-Diiodo-2H-2lambda~4~,1,3-benzoselenadiazole has several scientific research applications:
Optoelectronics: It is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its unique electronic properties.
Bioimaging: The compound’s photophysical properties make it suitable for use in bioimaging applications.
Catalysis: It can act as a ligand in catalytic reactions, particularly in the formation of copper(I) complexes.
Material Science: The compound is investigated for its potential use in the synthesis of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,2-Diiodo-2H-2lambda~4~,1,3-benzoselenadiazole involves its interaction with molecular targets through its selenium and iodine atoms. These interactions can lead to the formation of chalcogen bonds, which play a crucial role in the compound’s reactivity and stability. The compound’s electronic properties are influenced by the presence of selenium, which can participate in charge transfer processes .
Comparación Con Compuestos Similares
- 4,7-Dibromo-2,1,3-benzoselenadiazole
- 2,1,3-Benzothiadiazole
- 2,1,3-Benzoxadiazole
Comparison: 2,2-Diiodo-2H-2lambda~4~,1,3-benzoselenadiazole is unique due to the presence of iodine atoms, which enhance its reactivity compared to its brominated or chlorinated counterparts. The selenium atom also imparts distinct electronic properties, making it more suitable for specific applications in optoelectronics and catalysis .
Propiedades
Número CAS |
925908-57-2 |
|---|---|
Fórmula molecular |
C6H4I2N2Se |
Peso molecular |
436.89 g/mol |
Nombre IUPAC |
2,2-diiodo-2λ4,1,3-benzoselenadiazole |
InChI |
InChI=1S/C6H4I2N2Se/c7-11(8)9-5-3-1-2-4-6(5)10-11/h1-4H |
Clave InChI |
IERSDKZJKAYGTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=N[Se](N=C2C=C1)(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14187784.png)
![3-{[2,5-Bis(dodecyloxy)-4-iodophenyl]ethynyl}-1,10-phenanthroline](/img/structure/B14187793.png)

![{[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B14187801.png)
![1-Methyl-4-(propan-2-yl)bicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14187805.png)
![4-{5-[(Piperidin-1-yl)methyl]thiophen-2-yl}benzoic acid](/img/structure/B14187816.png)

![N-[3-(Aminomethyl)-4-(ethanesulfonyl)phenyl]pentanamide](/img/structure/B14187832.png)

![N-(2-Chloroethyl)-N'-[3-(methoxymethyl)phenyl]urea](/img/structure/B14187855.png)



![1,2,3,4-Tetraphenyl-5-silaspiro[4.4]nona-1,3,7-triene](/img/structure/B14187874.png)
